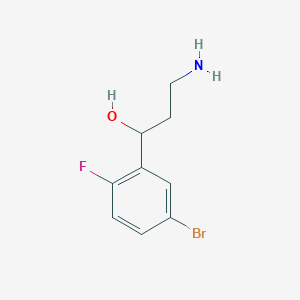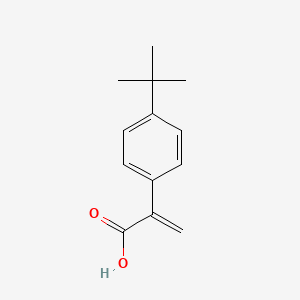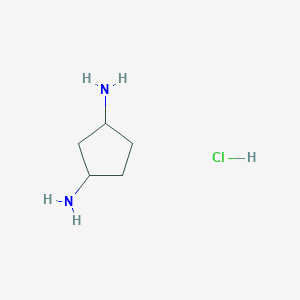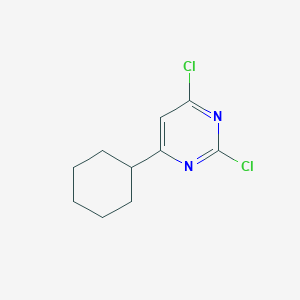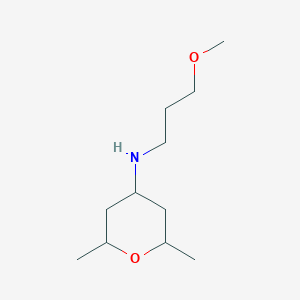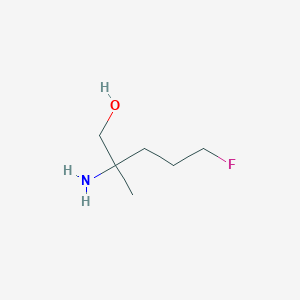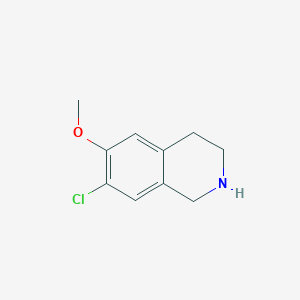
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H14O It features a cyclopropane ring substituted with a cyclopropylethyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the aldehyde group. One common method is the cyclopropanation of an appropriate alkene using a carbene precursor, such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the cyclopropanation reaction for higher yields and purity, possibly using continuous flow reactors and advanced catalytic systems to ensure efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid
Reduction: 1-(2-Cyclopropylethyl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde depends on its specific application. In organic synthesis, the compound’s reactivity is primarily due to the strained cyclopropane ring and the reactive aldehyde group. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simple cycloalkane with the formula C3H6.
Cyclobutane: A four-membered ring compound with the formula C4H8.
Cyclopentane: A five-membered ring compound with the formula C5H10.
Uniqueness
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde functional groupThe compound’s structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-(2-cyclopropylethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-7-9(5-6-9)4-3-8-1-2-8/h7-8H,1-6H2 |
Clé InChI |
CWLUAYKGMJHIQR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCC2(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)
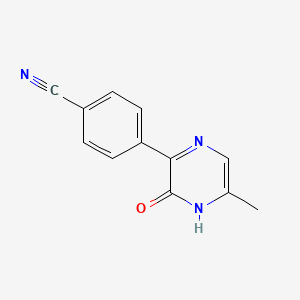
![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13223936.png)
